molecular formula C6H8O3 B13769738 4-ethoxy-2(5H)-furanone

4-ethoxy-2(5H)-furanone

Cat. No.: B13769738
M. Wt: 128.13 g/mol
InChI Key: WRXKKVYMUWQSDZ-UHFFFAOYSA-N
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Description

4-Ethoxy-2(5H)-furanone is an organic compound belonging to the furanone family It is characterized by a furan ring with an ethoxy group attached to the fourth carbon and a ketone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2(5H)-furanone typically involves the reaction of ethyl acetoacetate with an appropriate aldehyde under acidic conditions. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and dehydration, to yield the desired furanone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-Ethoxy-2(5H)-furanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

    4-Hydroxy-2(5H)-furanone: Similar structure but with a hydroxyl group instead of an ethoxy group.

    2,5-Dimethylfuran: A furan derivative with methyl groups at the second and fifth positions.

    Furfural: An aldehyde derivative of furan.

Uniqueness: 4-Ethoxy-2(5H)-furanone is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ethoxy group and ketone functionality make it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3-ethoxy-2H-furan-5-one

InChI

InChI=1S/C6H8O3/c1-2-8-5-3-6(7)9-4-5/h3H,2,4H2,1H3

InChI Key

WRXKKVYMUWQSDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)OC1

Origin of Product

United States

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